Ethyl 3-amino-8-fluoroindolizine-1-carboxylate

Description

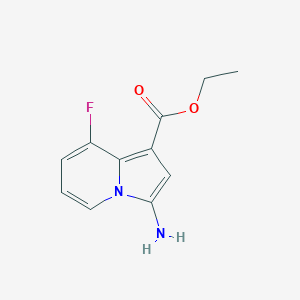

Ethyl 3-amino-8-fluoroindolizine-1-carboxylate is a fluorinated indolizine derivative characterized by an amino group at position 3, a fluorine atom at position 8, and an ethyl carboxylate ester at position 1 (Figure 1). Indolizine scaffolds are heterocyclic systems with a bicyclic structure containing a six-membered benzene ring fused to a five-membered ring with one nitrogen atom. The presence of electron-withdrawing (fluoro) and electron-donating (amino) groups on the indolizine core confers unique electronic properties, making it a promising candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H11FN2O2 |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

ethyl 3-amino-8-fluoroindolizine-1-carboxylate |

InChI |

InChI=1S/C11H11FN2O2/c1-2-16-11(15)7-6-9(13)14-5-3-4-8(12)10(7)14/h3-6H,2,13H2,1H3 |

InChI Key |

SRLNSXBNJPDWET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=CN2C(=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-8-fluoroindolizine-1-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles. This reaction can be carried out using activated alkenes or alkynes as dipolarophiles . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-fluoroindolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indolizine derivatives.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Precursors include substituted indolizines and carboxylic acids.

- Key Reactions :

- Coupling : Formation of the indolizine core through coupling reactions with amines or other functional groups.

- Hydrolysis : Conversion of esters to carboxylic acids to enhance reactivity.

- Cyclization : Formation of cyclic structures that contribute to the compound's stability and biological properties.

Biological Activities

Ethyl 3-amino-8-fluoroindolizine-1-carboxylate exhibits a range of biological activities that are promising for therapeutic applications:

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Gram-positive bacteria. It has shown effective inhibition against strains such as Vancomycin-resistant Enterococcus (VRE) and Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate significant potency, suggesting its potential as a new class of antibacterial agents .

Anti-inflammatory Properties

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies demonstrated that derivatives of this compound could serve as lead compounds for developing novel anti-inflammatory drugs, with IC50 values comparable to established COX inhibitors like indomethacin .

Anticancer Potential

Research indicates that this compound derivatives possess anticancer activity against various cell lines. For instance, compounds derived from this scaffold have been tested against breast cancer cell lines (MCF-7), showing promising results in inhibiting cell proliferation . The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell survival.

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of this compound against MRSA and VRE, the compound demonstrated rapid bactericidal activity. The mode of action was investigated using time-kill assays, confirming that it effectively reduced bacterial counts below detectable levels within hours of exposure .

Case Study 2: COX-2 Inhibition

A series of derivatives were synthesized and tested for COX-2 inhibition. One particular derivative exhibited an IC50 value of 6.99 µM, indicating strong inhibitory potential. Molecular modeling studies suggested favorable interactions between the compound and the COX-2 active site, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of ethyl 3-amino-8-fluoroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The amino group at position 3 in the target compound may improve hydrogen-bonding capacity compared to benzoyl/acetyl groups in analogs .

- The fluorine atom at position 8 likely enhances metabolic stability and bioavailability relative to non-fluorinated derivatives .

Physicochemical Properties

Key Insight : The target compound’s lower molecular weight and polarity suggest superior solubility and bioavailability compared to bulkier analogs .

Biological Activity

Ethyl 3-amino-8-fluoroindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an indolizine core with a fluorine atom and an amino group that contribute to its unique biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a versatile building block in drug design.

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects:

- Anticancer Activity : Preliminary studies indicate that derivatives of indolizines, including this compound, exhibit promising anticancer properties. Indolizine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells, with IC50 values often in the micromolar range .

- Anti-inflammatory Effects : The compound has been investigated for its potential as a COX-2 inhibitor, which is crucial for the development of anti-inflammatory drugs. Some derivatives demonstrate competitive inhibition against COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antimicrobial Properties : this compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes such as COX-2, leading to reduced inflammation and pain.

- Cell Cycle Arrest : Studies have indicated that certain indolizine derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

- Interaction with Receptors : The amino group may facilitate binding to various receptors involved in cell signaling, contributing to its anticancer and anti-inflammatory effects.

Anticancer Activity

A study evaluating the antiproliferative effects of indolizine derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 5 μM. This suggests a potent anticancer effect compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.07 μM) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.00 ± 0.10 |

| Doxorubicin | 2.07 ± 0.12 |

| Indomethacin | 6.84 ± 0.15 |

Anti-inflammatory Activity

In another study focused on COX-2 inhibition, this compound demonstrated IC50 values comparable to existing NSAIDs, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-amino-8-fluoroindolizine-1-carboxylate, and how do reaction parameters affect yield and purity?

The synthesis typically involves cyclocondensation reactions and functional group modifications. For example, nucleophilic addition of α-acetyl-N-arylhydrazonoyl chlorides to 7,8-diaminoquinoline precursors in ethanol with triethylamine as a base can yield indolizine derivatives . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., K₂CO₃) significantly impact yield and purity. Chromatographic purification (e.g., silica gel) is often required to isolate the target compound, as seen in similar indolizine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding at C8) and coupling patterns (e.g., indolizine ring protons) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ ions (e.g., m/z = 398 observed in analogous indolizine carboxylates) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is critical for determining bond lengths, angles, and conformational isomerism. For example, SHELX can optimize hydrogen bonding networks and validate fluorine substitution at C8 using anisotropic displacement parameters . Challenges include resolving disorder in flexible substituents (e.g., ethyl carboxylate groups) and addressing twinning in crystals. High-resolution data (e.g., <1.0 Å) and iterative refinement cycles improve accuracy .

Q. What methodological strategies address contradictions in bioactivity data for this compound analogs?

Discrepancies in antibacterial or antioxidant assays often stem from:

- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess spectrum .

- Solubility effects : Use DMSO-water co-solvents to mitigate aggregation artifacts.

- Dose-response validation : Employ IC₅₀/EC₅₀ calculations with triplicate measurements to ensure reproducibility .

Q. How do substituents on the indolizine core influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Substituents like the 8-fluoro group can sterically hinder palladium catalyst access, reducing coupling efficiency. Electron-withdrawing groups (e.g., carboxylate) activate the indolizine ring for electrophilic substitution but may require protecting the amino group (e.g., Boc) to prevent side reactions . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .

Data Analysis and Optimization

Q. What computational tools are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and NMR chemical shifts. These models help rationalize reactivity trends, such as nucleophilic attack at electron-deficient positions (e.g., C1 carboxylate) .

Q. How can solvent selection and reaction kinetics be optimized for scalable synthesis?

Green solvents like ethyl lactate (EL) enhance sustainability while maintaining yield. Kinetic studies (e.g., via in-situ IR monitoring) reveal that higher temperatures (80–100°C) accelerate cyclocondensation but may degrade heat-sensitive intermediates. Solvent polarity (e.g., ε = 15 for EL) also affects transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.